![molecular formula C18H34N2Sn B8323338 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8323338.png)
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a chemical compound that belongs to the class of pyrrolo[1,2-b]pyrazoles This compound is characterized by the presence of a tributylstannyl group attached to the pyrrolo[1,2-b]pyrazole core
Preparation Methods
The synthesis of 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with a tributylstannylating agent under specific conditions. One common method involves the use of tributyltin hydride in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the stannylation reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Chemical Reactions Analysis
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form the corresponding stannic compound.
Reduction: The compound can be reduced under specific conditions to yield the corresponding reduced product.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and potential drug candidates.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo oxidative addition, reductive elimination, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can be compared with other similar compounds, such as:
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: Lacks the tributylstannyl group and has different reactivity and applications.
2-Trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Contains a trimethylsilyl group instead of a tributylstannyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its tributylstannyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C18H34N2Sn |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
tributyl(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)stannane |
InChI |
InChI=1S/C6H7N2.3C4H9.Sn/c1-2-6-3-4-7-8(6)5-1;3*1-3-4-2;/h3H,1-2,5H2;3*1,3-4H2,2H3; |
InChI Key |
ZXHGADUWMGFLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN2CCCC2=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-Dichlorophenyl)-5-(1-methylethyl)-4-({[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxy}methyl)isoxazole](/img/structure/B8323301.png)
![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B8323304.png)
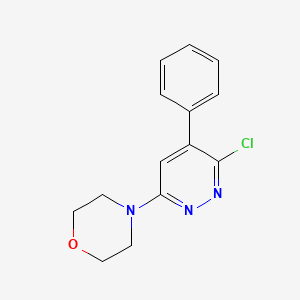


![Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester](/img/structure/B8323332.png)
![2-Cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8323345.png)
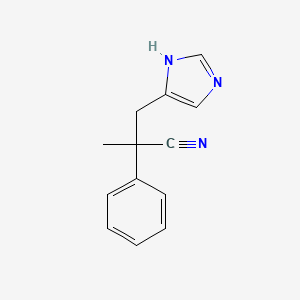
![3-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B8323359.png)
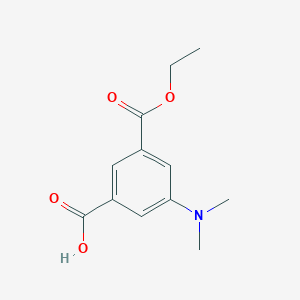
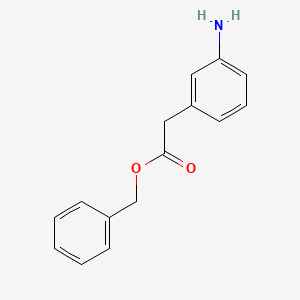
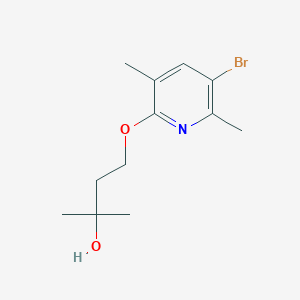
![2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B8323377.png)
